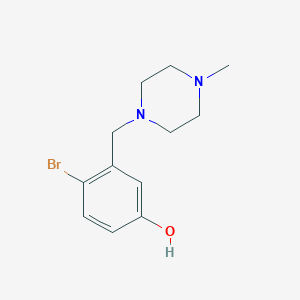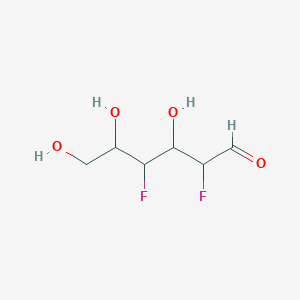
Dexamethasone impurity 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexamethasone impurity 10 is a byproduct formed during the synthesis or degradation of dexamethasone, a synthetic corticosteroid used for its anti-inflammatory and immunosuppressant properties . Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety, efficacy, and stability of the drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dexamethasone impurity 10 involves specific synthetic routes and reaction conditions. One method includes the reaction of dexamethasone sodium phosphate with sodium bisulfite under controlled pH and temperature conditions . The mixture is heated to 40-80°C and maintained for 24-60 hours, followed by purification and drying to obtain the impurity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the consistent formation of the impurity. The use of high-performance liquid chromatography (HPLC) is common for the separation and purification of the impurity .
Análisis De Reacciones Químicas
Types of Reactions
Dexamethasone impurity 10 undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized to form different degradation products.
Reduction: Reduction reactions can modify the impurity’s structure, leading to different byproducts.
Substitution: Substitution reactions can occur, where functional groups in the impurity are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as acetonitrile and methanol . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the impurity, which can be identified and quantified using techniques like mass spectrometry and NMR spectroscopy .
Aplicaciones Científicas De Investigación
Dexamethasone impurity 10 has several scientific research applications:
Pharmaceutical Research: It is used in the development and validation of analytical methods for quality control of dexamethasone.
Biological Studies: The impurity is studied for its potential biological effects and interactions with cellular targets.
Chemical Analysis: It serves as a reference standard in the analysis of dexamethasone formulations.
Industrial Applications: The impurity is used in stability studies to assess the shelf life and degradation pathways of dexamethasone products.
Mecanismo De Acción
The mechanism of action of dexamethasone impurity 10 involves its interaction with molecular targets and pathways similar to dexamethasone. It binds to glucocorticoid receptors, leading to changes in gene expression and suppression of inflammatory responses . The impurity may also affect other signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dexamethasone impurity 10 include:
Betamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Prednisolone: A corticosteroid used for its anti-inflammatory and immunosuppressant effects.
Hydrocortisone: A naturally occurring corticosteroid with similar pharmacological actions.
Uniqueness
This compound is unique due to its specific formation during the synthesis or degradation of dexamethasone. Its presence and concentration can provide insights into the stability and quality of dexamethasone formulations .
Propiedades
Fórmula molecular |
C23H31FO5 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
ethyl 9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C23H31FO5/c1-5-29-19(27)23(28)13(2)10-17-16-7-6-14-11-15(25)8-9-20(14,3)22(16,24)18(26)12-21(17,23)4/h8-9,11,13,16-18,26,28H,5-7,10,12H2,1-4H3 |
Clave InChI |
VWJZUPZHKJIUEH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12073169.png)
![3-[(3,4-Difluorophenoxy)methyl]pyrrolidine](/img/structure/B12073173.png)







![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12073242.png)


![3-(Acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12073253.png)
